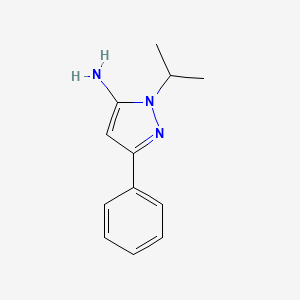![molecular formula C14H9Cl2NOS B2681424 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole CAS No. 339105-19-0](/img/structure/B2681424.png)
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole” is a chemical compound with the molecular formula C14H9Cl2NOS . It is used as an intermediate in the synthesis of certain insecticides .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole” consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 310.198 Da, and the monoisotopic mass is 308.978180 Da .Physical And Chemical Properties Analysis
This compound is a needle-shaped crystal at room temperature and is insoluble in water. It is soluble in dichloromethane, chloroform, and carbon tetrachloride . The melting point is 30°C, and the boiling point is 108-110°C at 2.4kPa .Applications De Recherche Scientifique
Inhibition of 5-Lipoxygenase
- 5-Lipoxygenase Inhibitors : Research has shown that derivatives of this compound, such as methoxytetrahydropyrans and methoxyalkylthiazoles, are potent inhibitors of 5-lipoxygenase (5-LPO). These inhibitors have been shown to effectively reduce leukotriene synthesis in various biological systems, indicating potential therapeutic applications in conditions where leukotrienes play a role, such as inflammation (Crawley et al., 1992; Bird et al., 1991).
Fungicidal Activity
- Fungicidal Potential : Certain derivatives of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole have been explored for their fungicidal activities. Studies have indicated promising activity against rice sheath blight, a major disease affecting rice crops in China (Chen, Li, & Han, 2000).
Corrosion Inhibition
- Corrosion Inhibition : Research indicates that compounds derived from this chemical class, such as quinoxaline derivatives, are effective as corrosion inhibitors for mild steel in acidic mediums. These findings have implications for the protection of industrial materials (Saraswat & Yadav, 2020).
Antibacterial Applications
- Antibacterial Properties : Various derivatives have been synthesized and tested for their antibacterial activities. For example, some 1,3,4-oxadiazole thioether derivatives containing related moieties have shown effective antibacterial activities against specific bacterial strains, suggesting potential for the development of new antibiotics (Song et al., 2017).
Anticancer Research
- Anticancer Research : Certain derivatives have been evaluated for their anticancer activities. For example, some newly synthesized compounds containing the thiazole moiety have shown promise as potent anticancer agents in vitro (Gomha et al., 2017).
Applications in Dyeing
- Dyeing Performance : Derivatives like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine have been developed and characterized for their dyeing performance on fabrics, indicating their utility in the textile industry (Malik et al., 2018).
Propriétés
IUPAC Name |
2-chloro-5-[(4-chloronaphthalen-1-yl)oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-8-9-7-17-14(16)19-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJMJJQSUIGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


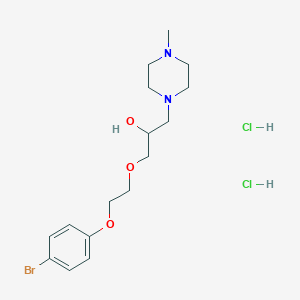
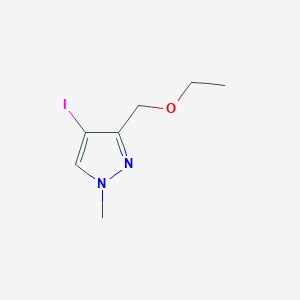
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)
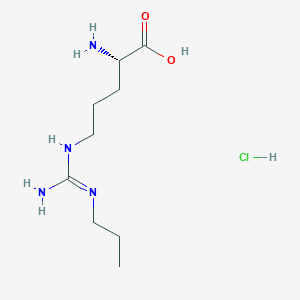
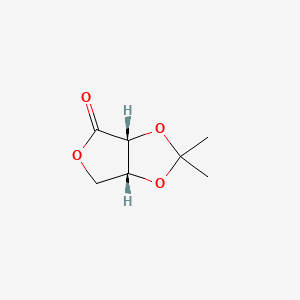
![N-(4-ethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2681356.png)
![6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2681357.png)

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)
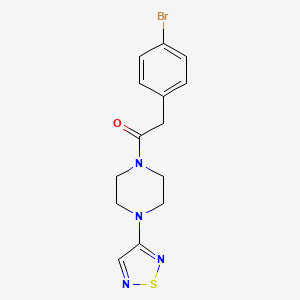
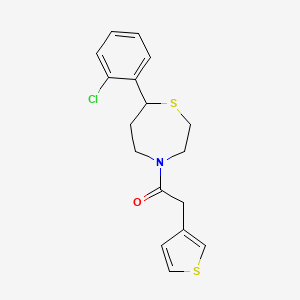
![2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2681363.png)
